

The Trinity of Structural Elucidation: NMR, MS, and X-Ray Crystallography

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Compound of Interest

Compound Name: Ethyl 4,6-dichloropyridazine-3-carboxylate

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The definitive characterization of a novel substituted pyridazine relies on a synergistic application of three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution. For pyridazine derivatives, it provides invaluable information about the substitution pattern on the heterocyclic ring and the structure of the appended functional groups.

Pillar of Expertise: Why NMR is Foundational

NMR is indispensable because it maps the precise connectivity of atoms. Through a series of experiments, one can determine which protons are coupled to which carbons and to each other, effectively building a blueprint of the molecule. For pyridazines, this allows for the unambiguous assignment of substituents to specific positions on the ring (e.g., C3, C4, C5, or C6).

Key NMR Experiments for Pyridazine Characterization:

| Experiment | Information Yielded | Application to Substituted Pyridazines |
|---------------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ^1H NMR | Provides information on the chemical environment and connectivity of protons. | Determines the number of unique protons, their electronic environment, and through-bond proximity (via J-coupling). Essential for initial assessment of the substitution pattern. [2] [3] |
| ^{13}C NMR | Reveals the number and electronic environment of carbon atoms. | Identifies all unique carbons, including those on the pyridazine ring and in the substituents. The chemical shifts are highly sensitive to the nature of the substituents. [3] [4] |
| DEPT-135 | Differentiates between CH , CH_2 , and CH_3 groups. | Simplifies the ^{13}C spectrum by showing CH/CH_3 signals as positive and CH_2 signals as negative, aiding in the assignment of aliphatic substituents. |
| 2D COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes H-H connectivity within the pyridazine ring and within the substituent side chains. [2] [5] |
| 2D HSQC | Correlates protons directly to the carbons they are attached to (one-bond ^1JCH). | Unambiguously links each proton signal to its corresponding carbon signal, forming the C-H framework. [2] [5] |
| 2D HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds, $^2\text{--}^4\text{JCH}$). | The cornerstone for confirming connectivity. It reveals correlations from substituent protons to ring carbons (and |

vice-versa), confirming the exact point of attachment.[\[2\]](#)[\[5\]](#)

^{15}N NMR

Provides information on the electronic environment of nitrogen atoms.

Can be used to study the electronic effects of substituents on the pyridazine ring nitrogens, though often requires specialized experiments due to low natural abundance.[\[2\]](#)[\[5\]](#)

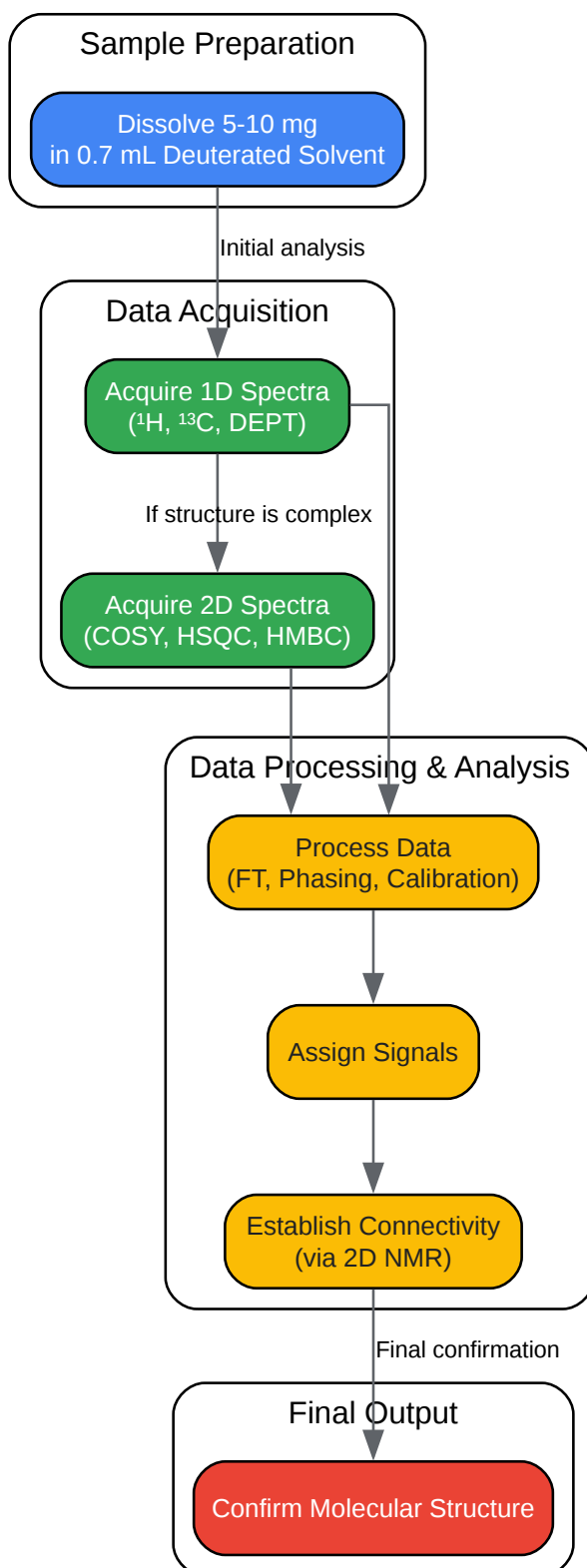
Experimental Protocol: ^1H NMR Acquisition

This protocol describes a self-validating system for obtaining a high-quality proton NMR spectrum.

- **Sample Preparation (The Causality of Solvent Choice):** Dissolve 5-10 mg of the purified substituted pyridazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , D_2O) in a standard 5 mm NMR tube.[\[1\]](#) The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have residual solvent peaks that do not obscure key analyte signals.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, providing a stable magnetic field. Tune and shim the spectrometer to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
- **Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for pyridazines).[\[1\]](#)
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- **Data Processing:** Fourier transform the raw data. Phase the resulting spectrum to ensure all peaks are upright and symmetrical. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm). Integrate the peaks to determine the relative ratios of protons in the molecule.

Diagram: NMR Structural Elucidation Workflow



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Caption: Workflow for NMR analysis of substituted pyridazines.

Mass Spectrometry (MS): The Molecular Weigher

MS is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

Pillar of Expertise: Why HRMS is Essential for Trustworthiness

For a novel compound, proposing a structure based on NMR alone is insufficient. HRMS provides a critical checkpoint by confirming that the proposed structure's elemental formula matches the experimentally measured mass to within a few parts per million (ppm). This self-validating step prevents misidentification and builds confidence in the assigned structure.

Comparison of Common Ionization Techniques:

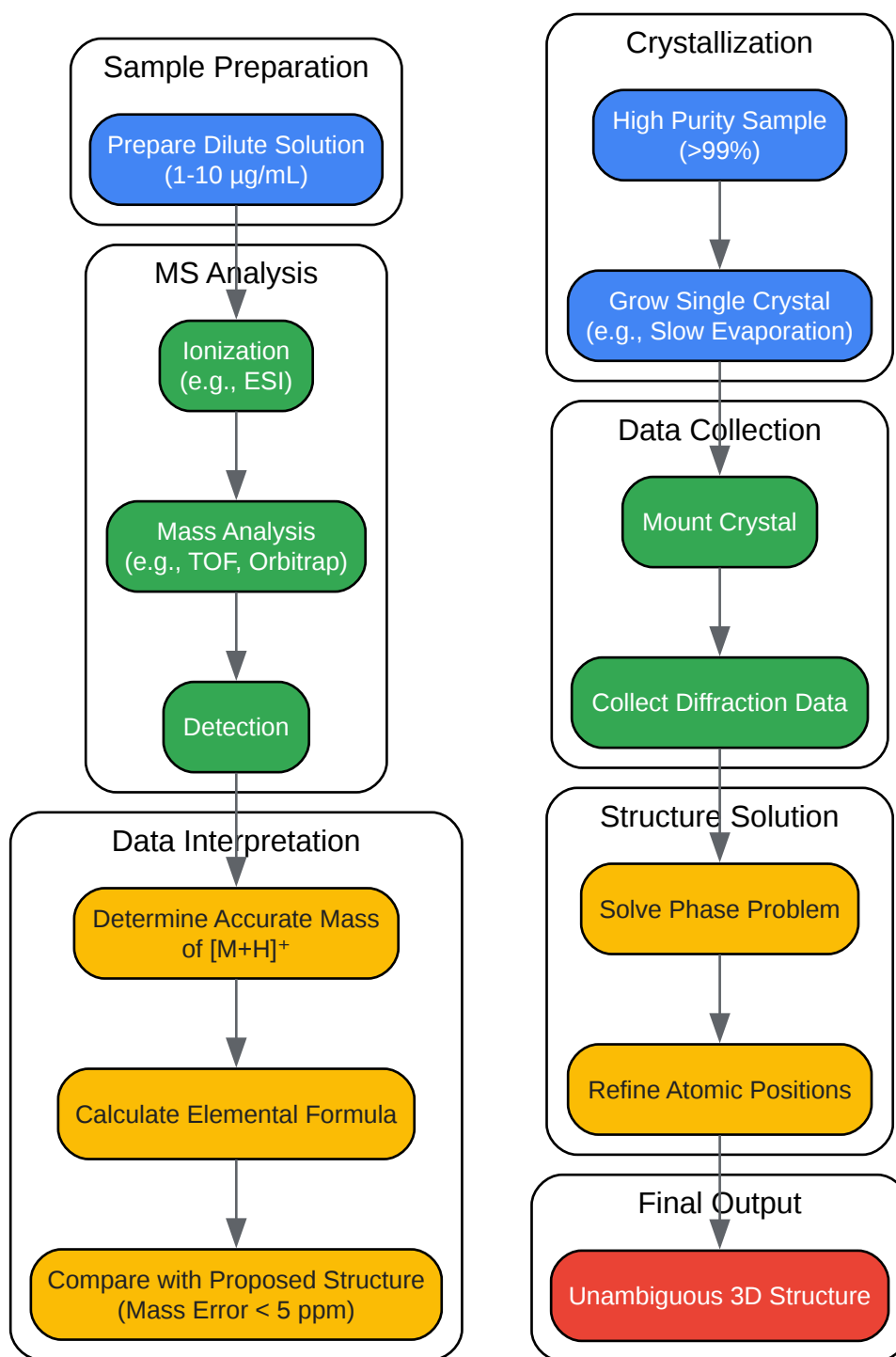
| Technique | Principle | Best For | Typical Result for Pyridazines |
|-------------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Electrospray Ionization (ESI) | A soft ionization technique where ions in solution are transferred to the gas phase. ^[1] | Polar, non-volatile molecules. Ideal for most pyridazine derivatives in drug discovery. | Often produces the protonated molecule $[M+H]^+$ or other adducts (e.g., $[M+Na]^+$). ^{[6][7]} |
| Electron Impact (EI) | A hard ionization technique that bombards the molecule with high-energy electrons. | Volatile, thermally stable compounds. | Produces the molecular ion $[M]^+$ and extensive, reproducible fragmentation patterns that can be used for structural elucidation. ^[8] |

Experimental Protocol: ESI High-Resolution Mass Spectrometry

- Sample Preparation:

- Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).^{[1][9]}
- Perform a serial dilution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).^[1] High concentrations can cause signal suppression and contaminate the instrument.
- Instrument Setup: The sample is introduced into the ESI source, typically via direct infusion or coupled to an HPLC system. The mass spectrometer (e.g., a TOF or Orbitrap analyzer) is calibrated using a known standard to ensure high mass accuracy.
- Data Acquisition: Acquire a full scan mass spectrum in positive ion mode (as pyridazines are basic and readily protonated). The instrument measures the mass-to-charge ratio (m/z) of the ions.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - Use the instrument's software to calculate the elemental formula based on the highly accurate measured m/z value.
 - Compare the measured mass to the theoretical mass of the proposed structure. A mass error of <5 ppm is considered excellent confirmation.
 - If necessary, perform tandem MS (MS/MS) by isolating the molecular ion and fragmenting it to gain further structural information.^[1]

Diagram: Mass Spectrometry Analysis Workflow





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